
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is a chemical compound with a unique structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- can be achieved through a condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method ensures the formation of the dioxolane ring with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and environmental friendliness of the process.
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- has several scientific research applications:
Polymer Chemistry: It is used as a monomer for the synthesis of polylactic acid (PLA), a biodegradable polymer.
Green Solvents: This compound serves as a green solvent in various chemical reactions, offering an eco-friendly alternative to traditional solvents.
Catalysis: It is employed in organocatalysis, where it acts as a catalyst in various organic reactions.
作用機序
The mechanism of action of 1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- involves its ability to form stable intermediates during chemical reactions. The dioxolane ring provides a unique environment that stabilizes transition states, facilitating various reactions. The compound’s molecular targets and pathways include interactions with acids and bases, leading to the formation of acetal bridges and other stable structures .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-5-phenyl-: This compound has a phenyl group instead of a methylene group, leading to different chemical properties and applications.
2,2-Dimethyl-1,3-dioxolan-4-one: This compound is structurally similar but lacks the methylene group, affecting its reactivity and applications.
Uniqueness
1,3-Dioxolan-4-one, 2-(1,1-dimethylethyl)-2-methyl-5-methylene- is unique due to its specific structure, which includes both a tert-butyl group and a methylene group. This combination provides distinct reactivity and stability, making it valuable in specialized applications such as green solvents and polymer synthesis.
特性
CAS番号 |
216433-23-7 |
|---|---|
分子式 |
C9H14O3 |
分子量 |
170.21 g/mol |
IUPAC名 |
2-tert-butyl-2-methyl-5-methylidene-1,3-dioxolan-4-one |
InChI |
InChI=1S/C9H14O3/c1-6-7(10)12-9(5,11-6)8(2,3)4/h1H2,2-5H3 |
InChIキー |
DNRSEDYAXNDNKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(OC(=C)C(=O)O1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


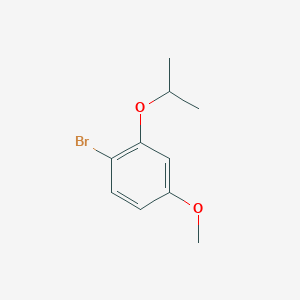
![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
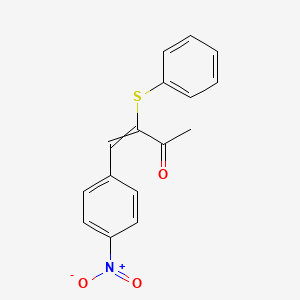
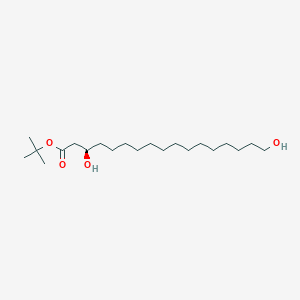
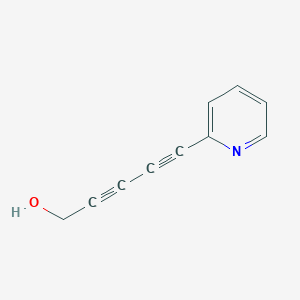
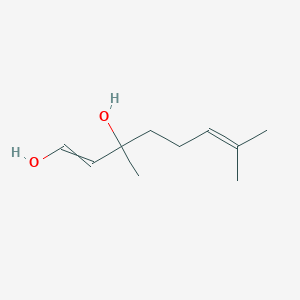

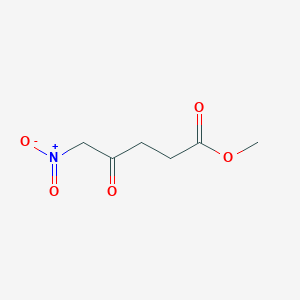
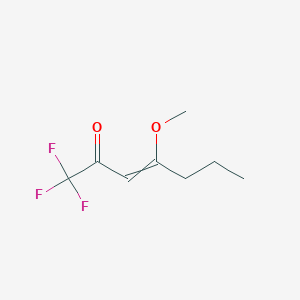
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
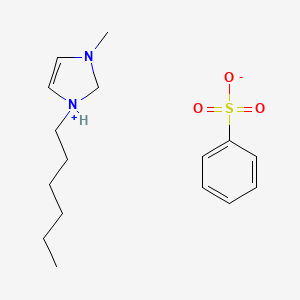
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
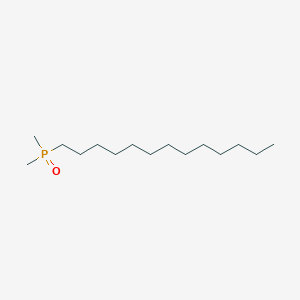
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
